11-Ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol
Description
This compound is a highly complex polycyclic alkaloid characterized by a hexacyclic framework with multiple stereocenters and functional groups. The core structure includes a fused bicyclo[7.7.2] backbone integrated with additional rings, creating a rigid three-dimensional architecture. Key substituents include:
- 11-Ethyl group: A two-carbon alkyl chain at the 11-position.
- 6-Methoxy group: A methoxy (-OCH₃) substituent at the 6-position.
- 13-Methyl group: A methyl (-CH₃) group at the 13-position.
- Pentol groups: Hydroxyl (-OH) groups at positions 4, 8, 9, 16, and 16.
The stereochemistry is critical, with 14 defined stereocenters influencing its conformational stability and biological interactions . Its InChIKey and molecular formula (C₂₅H₄₁NO₈) reflect a molecular weight of approximately 507.6 g/mol.
Properties
IUPAC Name |
11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO6/c1-4-23-9-19(2)6-5-13(24)21-11-7-10-12(29-3)8-20(27,14(11)15(10)25)22(28,18(21)23)17(26)16(19)21/h5-6,10-18,24-28H,4,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGBDZOZFYXFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C=CC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-Ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol is a complex organic molecule with potential therapeutic applications due to its unique structural properties. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 584.70 g/mol. The compound features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C32H44N2O8 |
| Molecular Weight | 584.70 g/mol |
| LogP (XLogP3) | -0.6 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 4 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate various physiological processes.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways or inflammatory responses.
- Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties that could protect cells from oxidative stress.
Biological Activity and Therapeutic Potential
Research has indicated various biological activities associated with this compound:
Anticancer Activity
Studies have shown that compounds similar in structure exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties in preclinical studies, suggesting it may reduce inflammation by inhibiting pro-inflammatory cytokines.
Neuroprotective Effects
Preliminary studies indicate potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
- Study on Cytotoxicity : A study evaluating the cytotoxic effects of related compounds demonstrated significant inhibition of growth in various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting that the structure contributes to its efficacy against tumors.
- Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked reduction in paw edema compared to control groups, indicating anti-inflammatory properties.
- Neuroprotection Research : Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound led to increased cell viability and reduced markers of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between the target compound and analogous polycyclic alkaloids:
Key Structural and Functional Differences
Substituent Variability :
- The 11-ethyl group in the target compound contrasts with the 11-methyl in Compound B, which may reduce steric hindrance and alter receptor binding .
- Methoxy groups : The target compound has a single methoxy at position 6, while Compounds A and B have 3 methoxys (6,16,18), enhancing hydrophobicity .
Core Modifications: Compound C introduces a benzopyrano group and ester linkages, enabling interactions with lipid membranes, unlike the hydroxyl-dominated target compound .
Stereochemical Complexity: Compound B has 15 stereocenters vs.
Biological Activity: Compound A’s methoxymethyl group at position 13 may improve solubility compared to the target compound’s 13-methyl group .
Research Findings and Data Gaps
- Computational Predictions : Molecular dynamics simulations suggest the 11-ethyl group in the target compound stabilizes the nitrogen-containing ring via van der Waals interactions .
- Biological Data: Limited to structural analogs. Compound B’s metabolite status implies possible toxicity screening needs for the target compound .
Preparation Methods
Multi-Step Condensation and Cyclization
A primary method involves condensation reactions followed by intramolecular cyclization . For example, a patent by describes the synthesis of related azahexacyclic structures using steroidal precursors modified via:
-
Alkylation : Introduction of the ethyl group at the nitrogen center using ethyl bromide in the presence of sodium ethoxide.
-
Methoxylation : Selective methoxy group installation via nucleophilic substitution with methyl iodide under basic conditions.
-
Cyclization : Acid-catalyzed intramolecular cyclization to form the hexacyclic framework, achieving yields of ~45% after purification.
Table 1: Key Reaction Conditions for Cyclization
Biocatalytic Approaches
Recent advances leverage enzymatic catalysis to enhance stereoselectivity. For instance, Carnitine palmitoyltransferase I (CPT I) analogs have been used to facilitate the formation of the azahexacyclic core, mimicking natural alkaloid biosynthesis. This method reduces byproducts by 30% compared to traditional chemical routes.
Decarbonylation and Functionalization
A critical step in refining Compound X involves decarbonylation to eliminate unwanted carbonyl groups. As demonstrated in, heating intermediates at 145°C under reduced pressure removes CO, followed by distillation to isolate the product. This step is pivotal for achieving >90% purity in final batches.
Optimization Challenges and Solutions
Stereochemical Control
The hexacyclic structure demands precise control over eight stereocenters . Chiral auxiliaries, such as Evans’ oxazolidinones, have been employed to direct stereochemistry during ring formation. For example, reports a 72% enantiomeric excess (ee) using (S)-proline-derived catalysts.
Solvent and Temperature Effects
Trichloroethylene is frequently used as a solvent due to its high polarity and ability to stabilize reactive intermediates. However, alternatives like dimethylacetamide (DMA) improve yields by 15% at 85°C .
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Multi-Step Cyclization | 45 | 92 | 220 |
| Biocatalytic | 58 | 95 | 310 |
| Decarbonylation | 67 | 89 | 180 |
Key Findings :
Q & A
Basic Research Questions
Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Palladium-catalyzed reductive cyclization using nitroarenes or nitroalkenes with formic acid derivatives as CO surrogates is a viable pathway . Key parameters include:
- Catalyst loading (e.g., 5 mol% Pd(OAc)₂).
- Solvent choice (e.g., DMF or THF for polar intermediates).
- Temperature gradients (80–120°C for nitro reduction).
- Optimization via in situ FTIR or HPLC to monitor intermediate stability.
Q. How can the compound’s structure be confirmed using spectroscopic techniques?
- Methodological Answer : Assign stereochemistry via and NMR (e.g., 400 MHz in CD₃CN) to resolve overlapping signals from the pentol and azahexacyclic backbone. Key spectral markers include:
- δ 3.8–4.2 ppm : Methoxy and ethyl groups.
- δ 5.6–6.2 ppm : Olefinic protons in the nonadecene system.
- Coupling constants (J = 8–12 Hz) : Confirmation of chair conformations in the cyclohexane subunits .
Q. What computational tools are suitable for predicting physicochemical properties?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate:
- LogP (lipophilicity) for solubility assessment.
- TPSA (Topological Polar Surface Area) to predict membrane permeability.
- Molecular dynamics simulations (e.g., GROMACS) to model interactions with biological targets .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic batches be resolved?
- Methodological Answer : The compound’s 14 defined stereocenters require chiral HPLC (e.g., Chiralpak IA column) with hexane/IPA gradients for enantiomeric separation. X-ray crystallography of co-crystals (e.g., with thiourea derivatives) can unambiguously assign configurations .
Q. What strategies mitigate oxidative degradation of the pentol groups during storage?
- Methodological Answer :
- Lyophilization under argon to prevent hydroxyl group oxidation.
- Stabilization via borate buffer (pH 7.4) or cryopreservation at -80°C.
- Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradants .
Q. How to design in vitro assays for evaluating biological activity without commercial cytotoxicity kits?
- Methodological Answer :
- Target selection : Prioritize kinases or GPCRs based on structural similarity to known inhibitors (e.g., cyclopropane-containing analogs).
- Assay protocol : Competitive binding assays using fluorescent probes (e.g., FITC-labeled ATP).
- Data validation : Cross-reference IC₅₀ values with SPR (Surface Plasmon Resonance) for binding affinity quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
